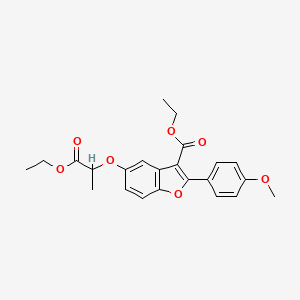

Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

Description

Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a benzofuran derivative featuring a complex substitution pattern. The benzofuran core is substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a (1-ethoxy-1-oxopropan-2-yl)oxy moiety. The compound’s structure includes multiple ester functionalities, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-5-27-22(24)14(3)29-17-11-12-19-18(13-17)20(23(25)28-6-2)21(30-19)15-7-9-16(26-4)10-8-15/h7-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJNKXNZAZAYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OCC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

Esterification: The ethyl ester group is introduced through an esterification reaction involving ethyl alcohol and a carboxylic acid derivative.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

*Estimated based on structural analogy; †Calculated from formula C₁₈H₂₀O₇; ‡Calculated from formula C₂₇H₂₃N₂O₇.

Key Observations:

tert-Butyl groups () introduce steric bulk, which may reduce reactivity but improve thermal stability . Hydrazino-oxoethoxy () adds polarity and hydrogen-bonding capacity, making the compound suitable for biological applications .

Physicochemical Properties: The target compound’s multiple ester groups likely increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. ’s acetyloxy group results in a lower molecular weight (354.35 vs.

Synthetic and Functional Implications :

- Electrochemical C–H functionalization methods (as in ) may apply to the synthesis of the target compound, given the prevalence of substituted furans in such protocols .

- Crystallographic tools like SHELX () and ORTEP () are critical for resolving the conformational nuances of these molecules, particularly ring puckering () .

Biological Activity

Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Key Functional Groups

- Benzofuran Core : Imparts biological activity.

- Carboxylate Group : Contributes to solubility and reactivity.

- Methoxy Group : Enhances pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.

Case Study: Cytotoxicity Assay

In a study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited IC50 values of 12 µM and 15 µM, respectively. These results suggest a promising therapeutic index for further development.

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties. In a murine model of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Results

A dose-dependent reduction in cytokine levels was observed:

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and inflammation. Specifically, it is believed to target the NF-kB pathway, leading to reduced expression of inflammatory mediators.

Molecular Interaction Studies

Molecular docking studies indicate strong binding affinity between the compound and NF-kB p65 subunit, suggesting a potential mechanism for its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.